molecular formula C13H23NO3 B1523411 tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 799283-62-8

tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1523411
M. Wt: 241.33 g/mol
InChI Key: WPHYDBXMMSEFTR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 . The compound is stored in a refrigerator and is in the form of an oil .


Synthesis Analysis

The synthesis of this compound involves the use of hydrogen in ethanol . The reaction is stirred under hydrogen, filtered on celite, dried, and evaporated to isolate a white powder . The yield of this reaction is reported to be 92% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . Further details about the chemical reactions involving this compound are not available in the search results.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at refrigerator temperatures . The compound is shipped at room temperature .

Scientific Research Applications

Asymmetric Synthesis Applications

The tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate compound is notably used in asymmetric synthesis. For instance, Brock et al. (2012) demonstrated its application in the synthesis of (+)-pseudococaine, highlighting its utility in creating complex molecular structures (Brock et al., 2012).

Molecular Structure and Synthesis

Research has also focused on the synthesis and molecular structure of derivatives of this compound. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, exploring its structure using techniques like X-ray diffraction, contributing to the understanding of its molecular configuration (Moriguchi et al., 2014).

Application in Antagonists Synthesis

The compound has also been used in synthesizing potent antagonists. Campbell et al. (2009) described its use in the enantioselective synthesis of a key intermediate for CCR2 antagonists, showcasing its relevance in pharmaceutical chemistry (Campbell et al., 2009).

Conformational Study and Synthesis

It serves as a subject for conformational studies as well. Diez et al. (1991) synthesized and studied 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, enhancing our understanding of the stereochemical aspects of these compounds (Diez et al., 1991).

Efficient Scalable Synthesis

Maton et al. (2010) focused on developing an efficient scalable synthesis route for an enantiomerically pure variant of this compound, demonstrating its scalability and potential for large-scale production (Maton et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705326
Record name tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

799283-62-8
Record name tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate (0.8 g, 3.6 mmol) in dry THF (30 mL) at 0° C. was added a solution of borane-THF complex (4.7 mL, 1 M) and the resulting reaction was allowed to stir at room temperature for 48 hrs. The reaction was cooled to 0° C. then treated with NaOH (5.4 mL, 2 M) and hydrogen peroxide solution (1.8 mL, 35%). After stirring at room temperature for 3 hrs, the resulting mixture was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine (50 mL×3), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by SGC (eluting with petroleum ether/ethyl acetate=20/1) to give the desired product (0.9 g, 90%). LCMS (ESI) m/z: 239.9 [M−H]−.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
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tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Citations

For This Compound
1
Citations
M Zayene, F Le Bideau, P Retailleau… - The Journal of …, 2022 - ACS Publications
A series of 2,4-di-arylated tropane derivatives was synthesized through a site-selective palladium-catalyzed β-C(sp 3 )–H di-arylation process. This type of structure has been scarcely …
Number of citations: 3 pubs.acs.org

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